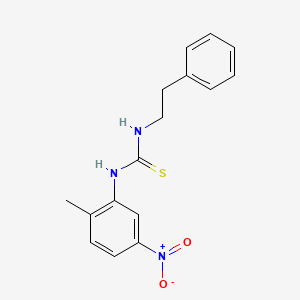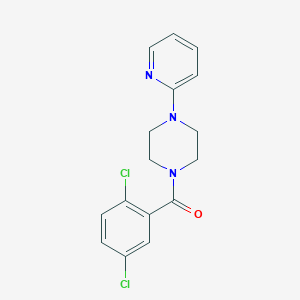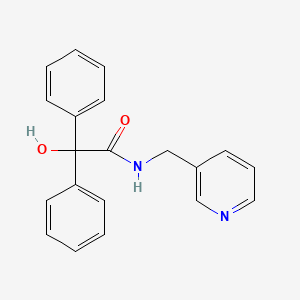
N-(2-methyl-5-nitrophenyl)-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-N'-(2-phenylethyl)thiourea, commonly known as MNPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It is a thiourea derivative that has been found to exhibit potent anti-inflammatory and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
MNPT has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. MNPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Wirkmechanismus
The exact mechanism of action of MNPT is not fully understood. However, it is believed that MNPT exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways. MNPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses and cell survival. MNPT has also been found to activate the caspase-3 pathway, which plays a crucial role in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPT has been found to exhibit potent anti-inflammatory and anti-tumor effects in vitro and in vivo. MNPT has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. MNPT has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
MNPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MNPT has been shown to have low toxicity in vitro and in vivo, which makes it a suitable candidate for further pharmacological studies. However, MNPT has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. MNPT also has a short half-life in vivo, which limits its therapeutic potential.
Zukünftige Richtungen
For MNPT research include improving its solubility and bioavailability, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy in animal models of inflammation and cancer. MNPT can also be used as a lead compound for the development of novel anti-inflammatory and anti-tumor drugs.
Synthesemethoden
MNPT can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-nitrophenyl isothiocyanate. In the second step, 2-phenylethylamine is added to the reaction mixture to produce MNPT. The overall yield of MNPT synthesis is around 65%.
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitrophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-7-8-14(19(20)21)11-15(12)18-16(22)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSRZAXWFNDWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)


![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)
